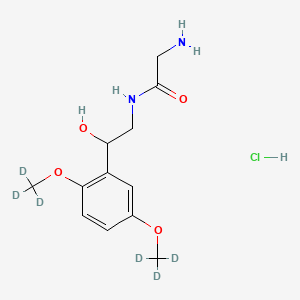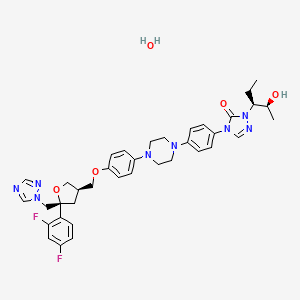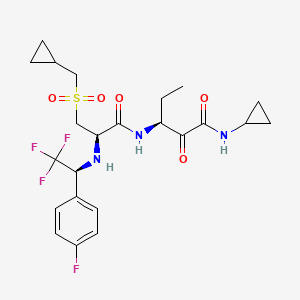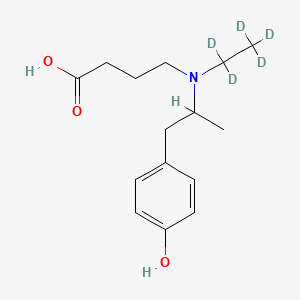
Macranthoidin B
Overview
Description
Mechanism of Action
Target of Action
Macranthoidin B primarily targets colorectal cancer cells . It induces oxidative stress and reactive oxygen species (ROS) mediated-apoptosis, which are effective strategies in anticancer therapy .
Mode of Action
This compound increases ROS generation in colorectal cancer cells . This is achieved by modulating key metabolic pathways . The superoxide production with this compound exposure in colorectal cancer cells was measured using lucigenin chemiluminescence and real-time PCR .
Biochemical Pathways
This compound modulates key metabolic pathways to enhance ROS generation . A total of 236 metabolites were identified in HCT-116 cells, in which 31 metabolites were determined to be significantly regulated after this compound exposure . Key metabolites include glucose, fructose, citrate, arginine, phenylalanine, and S-adenosylhomocysteine (SAH), suggesting specific modulation of metabolism on carbohydrates, amino acids and peptides, lipids, nucleotide, cofactors, and vitamins in HCT-116 colorectal cancer cells with this compound treatment .
Result of Action
This compound represses colorectal cancer cell proliferation by inducing ROS-mediated apoptosis . It also inhibits the growth of colorectal cancer xenografts in mice . The apoptosis of colorectal cancer cells was determined by Western blotting and annexin V-FITC/PI staining .
Biochemical Analysis
Biochemical Properties
Macranthoidin B interacts with various biomolecules in the cell, influencing biochemical reactions . It has been found to modulate key metabolic pathways, leading to an increase in reactive oxygen species (ROS) generation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the proliferation of Hepa1-6 cells, a mouse liver cancer cell line . This inhibition is associated with an increase in ROS levels, elevated malondialdehyde (MDA) contents, and decreased glutathione (GSH) level, GSH-Px activity, and superoxide dismutase (SOD) activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules within the cell . It has been shown to induce ROS-mediated apoptosis in cancer cells . This involves the modulation of key metabolic pathways, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Metabolic Pathways
This compound is known to modulate key metabolic pathways, leading to changes in metabolite levels .
Preparation Methods
Macranthoidin B is primarily extracted from natural sources, specifically from the dried flower buds of Lonicera macranthoides . The extraction process involves drying the flower buds, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Macranthoidin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of deoxy derivatives .
Scientific Research Applications
In chemistry, it is used as a natural product for studying saponin structures and their properties . In biology, Macranthoidin B has been shown to modulate key metabolic pathways and enhance reactive oxygen species (ROS) generation, leading to cytotoxicity and apoptosis in cancer cells . In medicine, it is being investigated for its potential as an anticancer agent due to its ability to induce ROS-mediated apoptosis in colorectal cancer cells . Additionally, this compound has applications in the pharmaceutical industry as a potential therapeutic agent for treating various diseases .
Comparison with Similar Compounds
Macranthoidin B is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include other saponins extracted from Lonicera macranthoides, such as hederagenin-based saponins and oleanolic acid . While these compounds share some structural similarities, this compound has distinct biological activities, particularly its potent ability to induce ROS-mediated apoptosis in cancer cells . This makes this compound a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKINZCVTEPSBCI-ZBXZRPIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136849-88-2 | |
| Record name | Macranthoidin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MACRANTHOIDIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S74S1AGHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















